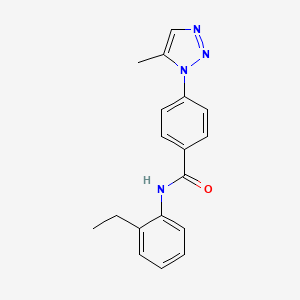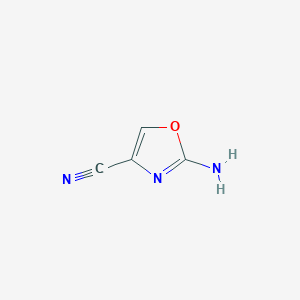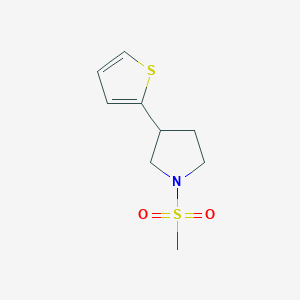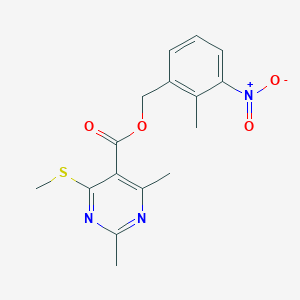
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H22FNO2 and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Biological Imaging
One notable application is in the development of fluorine-18-labeled serotonin 1A (5-HT1A) antagonists for biological imaging. Researchers have synthesized fluorinated derivatives of WAY 100635, aiming to improve imaging techniques for serotonin receptors in the brain. These compounds were evaluated in rats, comparing their biological properties with [11C]carbonyl WAY 100635, a known 5-HT1A antagonist. The study found that some fluorinated compounds exhibited similar pharmacokinetic properties and specific binding ratios, suggesting their potential utility in assessing serotonin levels and receptor distribution through positron emission tomography (PET) imaging (Lang et al., 1999).
Fluorination and Chemical Synthesis
Research on the fluorination of dibenzofuran and related compounds has provided insights into regioselectivity and the yields of fluorinated products. This work is crucial for developing synthetic methodologies that can be applied to create fluorinated derivatives of benzofurans, potentially enhancing their chemical and physical properties for use in various applications (Zupan et al., 1996).
Oxidation Reactions and Compound Synthesis
Another research area involves the oxidation of tetrahydrobenzofurans to create new benzofuran derivatives with potential biological activity. The study demonstrates the transformation of certain benzamides into tetrahydrobenzofuran derivatives via alkaline hydrogen peroxide treatment, highlighting a novel pathway for synthesizing complex organic molecules (Levai et al., 2002).
Carbohydrate Analysis
The use of 2-pyridylfuran as a fluorescent tag for carbohydrate analysis represents another significant application. This approach allows for the sensitive detection and analysis of monosaccharides, improving upon traditional methods with better detection limits and utility in analyzing complex biological matrices. Such advancements are vital for biochemical research and diagnostic applications (Cai et al., 2014).
Biological Activity and Drug Development
Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives highlights the exploration of novel compounds for potential antitumor activity. By synthesizing and characterizing these compounds, researchers aim to identify new therapeutic agents with cytotoxic effects against specific cancer cell lines, contributing to the ongoing search for effective cancer treatments (Kelly et al., 2007).
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-14(12-15-2-7-19-16(13-15)8-11-25-19)23-20(24)21(9-10-21)17-3-5-18(22)6-4-17/h2-7,13-14H,8-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTILKSGZNBVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)



![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)
![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)


![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
